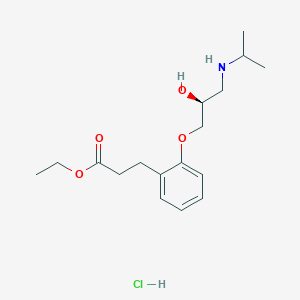

Esprolol hydrochloride

Description

Properties

CAS No. |

112805-65-9 |

|---|---|

Molecular Formula |

C17H28ClNO4 |

Molecular Weight |

345.9 g/mol |

IUPAC Name |

ethyl 3-[2-[(2S)-2-hydroxy-3-(propan-2-ylamino)propoxy]phenyl]propanoate;hydrochloride |

InChI |

InChI=1S/C17H27NO4.ClH/c1-4-21-17(20)10-9-14-7-5-6-8-16(14)22-12-15(19)11-18-13(2)3;/h5-8,13,15,18-19H,4,9-12H2,1-3H3;1H/t15-;/m0./s1 |

InChI Key |

IKFUEAAUZIWSDO-RSAXXLAASA-N |

Isomeric SMILES |

CCOC(=O)CCC1=CC=CC=C1OC[C@H](CNC(C)C)O.Cl |

Canonical SMILES |

CCOC(=O)CCC1=CC=CC=C1OCC(CNC(C)C)O.Cl |

Appearance |

Solid powder |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>2 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

Esprolol hydrochloride; ACC-9369; ACC9369; ACC 9369. |

Origin of Product |

United States |

Foundational & Exploratory

Esmolol Hydrochloride: A Comprehensive Technical Guide to its Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Abstract

Esmolol hydrochloride is an ultra-short-acting, cardioselective beta-1 adrenergic receptor antagonist. Its unique pharmacokinetic profile, characterized by a rapid onset and offset of action, makes it a valuable therapeutic agent in critical care and perioperative settings for the management of supraventricular tachycardia and hypertension. This technical guide provides an in-depth exploration of the molecular mechanism of action of esmolol, detailing its interaction with beta-adrenergic receptors, the subsequent impact on intracellular signaling pathways, and its overall pharmacodynamic effects. This document also summarizes key quantitative data, outlines relevant experimental protocols, and presents visual representations of its mechanism and metabolic pathways to serve as a comprehensive resource for the scientific community.

Molecular Mechanism of Action

Esmolol hydrochloride is a competitive antagonist of beta-1 adrenergic receptors, which are predominantly located in the cardiac myocytes.[1] By binding to these receptors, esmolol prevents the binding of endogenous catecholamines, such as epinephrine and norepinephrine, thereby inhibiting their downstream effects.[1] This selective antagonism at the beta-1 receptor is the primary basis for its clinical efficacy.

Beta-1 Adrenergic Receptor Signaling Pathway

The beta-1 adrenergic receptor is a G-protein coupled receptor (GPCR) that, upon activation by an agonist, initiates a signaling cascade that ultimately leads to increased heart rate (positive chronotropy), increased myocardial contractility (positive inotropy), and increased atrioventricular nodal conduction velocity (positive dromotropy). Esmolol, as an antagonist, blocks this cascade.

Quantitative Data

Receptor Binding Affinity and Selectivity

Esmolol exhibits a significantly higher affinity for beta-1 adrenergic receptors compared to beta-2 adrenergic receptors, which accounts for its cardioselectivity. At higher doses, this selectivity can be diminished.

| Parameter | Value | Receptor Subtype |

| Ki | 194 nM | Beta-1 |

| Ki | 5.8 µM (5800 nM) | Beta-2 |

| Selectivity Ratio (β2/β1) | ~30-fold | - |

Pharmacokinetic and Pharmacodynamic Parameters

The rapid metabolism of esmolol by esterases in the blood is a key determinant of its short duration of action.

| Parameter | Value |

| Onset of Action | ~60 seconds |

| Time to Steady State | 5 minutes |

| Distribution Half-life | ~2 minutes |

| Elimination Half-life | ~9 minutes |

| Plasma Protein Binding | 55% |

| Total Body Clearance | ~20 L/kg/hr |

Experimental Protocols

Radioligand Binding Assay for Receptor Affinity

This protocol is a standard method for determining the binding affinity of a ligand to its receptor.

Methodology:

-

Membrane Preparation: Cell membranes expressing a high density of beta-1 or beta-2 adrenergic receptors are isolated.

-

Incubation: The membranes are incubated with a constant concentration of a radiolabeled ligand that binds to beta-adrenergic receptors (e.g., ³H-CGP 12177) and a range of concentrations of unlabeled esmolol.

-

Separation: The incubation mixture is rapidly filtered through a glass fiber filter to separate the membrane-bound radioligand from the unbound radioligand.

-

Quantification: The radioactivity trapped on the filter is measured using a scintillation counter.

-

Data Analysis: The data is plotted as the percentage of specific binding versus the concentration of esmolol. The IC₅₀ (the concentration of esmolol that inhibits 50% of the specific binding of the radioligand) is determined and used to calculate the Ki (inhibitory constant), which reflects the binding affinity of esmolol for the receptor.

Preclinical Pharmacodynamic Assessment: Langendorff Isolated Heart Model

The Langendorff apparatus is used to assess the direct effects of drugs on the heart in an ex vivo setting.

References

An In-depth Technical Guide to the Synthesis and Purification of Esmolol Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and purification processes for esmolol hydrochloride, a short-acting, cardioselective beta-1 adrenergic receptor blocker. The information compiled herein is intended to support research, development, and manufacturing activities by providing detailed experimental protocols, quantitative data, and visual representations of the core chemical and biological pathways.

Introduction to Esmolol Hydrochloride

Esmolol hydrochloride is a class II antiarrhythmic agent utilized for the rapid control of ventricular rate in patients with atrial fibrillation or atrial flutter, as well as for the treatment of tachycardia and hypertension in perioperative and other critical care settings. Its distinguishing feature is its rapid onset and very short duration of action, attributed to the rapid hydrolysis of its ester group by red blood cell esterases. The chemical name for esmolol hydrochloride is Methyl 3-[4-[2-hydroxy-3-(isopropylamino)propoxy]phenyl]propionate hydrochloride.

Synthesis of Esmolol Hydrochloride

The industrial synthesis of esmolol hydrochloride is typically a multi-step process commencing from readily available starting materials. A common and economically viable route starts with p-hydroxyphenylpropionic acid. The overall synthesis can be broken down into three key stages:

-

Esterification: Protection of the carboxylic acid functionality of the starting material.

-

Etherification: Introduction of the epoxypropyl side chain.

-

Amination: Ring-opening of the epoxide with isopropylamine to form the esmolol base, followed by salt formation.

Synthesis Pathway

The following diagram illustrates the primary synthetic route to esmolol hydrochloride.

Caption: General Synthesis Pathway of Esmolol Hydrochloride.

Experimental Protocols

This step protects the carboxylic acid group as a methyl ester.

-

Materials:

-

3-(4-hydroxyphenyl)propionic acid

-

Methanol

-

Concentrated Sulfuric Acid

-

Toluene

-

Magnesium Sulfate

-

Activated Charcoal

-

-

Procedure:

-

A solution of 3-(4-hydroxyphenyl)propionic acid (e.g., 17 g, 0.1 mole) in methanol (500 mL) is prepared.[1]

-

Concentrated sulfuric acid (2 mL) is added as a catalyst.[1]

-

The solution is refluxed for an extended period (e.g., 72 hours), optionally with molecular sieves to remove water.[1]

-

After the reaction, the methanol is evaporated to yield an oil.[1]

-

The oil is dissolved in toluene (100 mL) and washed with water (3 x 100 mL).[1]

-

The toluene phase is dried over magnesium sulfate, treated with activated charcoal, and evaporated to yield methyl 3-(4-hydroxyphenyl)propanoate as a clear oil.[1]

-

The phenolic hydroxyl group is reacted with epichlorohydrin to form the corresponding glycidyl ether.

-

Materials:

-

Methyl 3-(4-hydroxyphenyl)propanoate

-

Epichlorohydrin

-

Potassium Carbonate (or another suitable base)

-

Acetonitrile (or another suitable solvent)

-

-

Procedure:

-

Methyl 3-(4-hydroxyphenyl)propanoate is dissolved in a suitable solvent like acetonitrile.

-

Anhydrous potassium carbonate is added as a base.

-

Epichlorohydrin is added, and the mixture is heated to reflux for several hours.

-

Upon completion of the reaction, the inorganic salts are filtered off, and the solvent is evaporated under reduced pressure to yield the crude epoxide intermediate, methyl 3-[4-(2,3-epoxypropoxy)phenyl]propanoate.

-

The epoxide ring is opened by reaction with isopropylamine, followed by conversion to the hydrochloride salt.

-

Materials:

-

Methyl 3-[4-(2,3-epoxypropoxy)phenyl]propanoate

-

Isopropylamine

-

Methanol

-

Ethyl Acetate

-

Hydrogen Chloride (gas or solution in a suitable solvent)

-

-

Procedure:

-

A mixture of methyl 3-[4-(2,3-epoxypropoxy)phenyl]propanoate (e.g., 50 g, 0.21 mol), isopropylamine (100 mL, 1.1 mol), and methanol (100 mL) is prepared.[2]

-

The mixture is heated to reflux for approximately 4 hours.[2]

-

After the reaction, methanol and excess isopropylamine are distilled off to obtain the oily esmolol free base.[2][3]

-

The oily residue is dissolved in ethyl acetate (250 mL).[2]

-

The solution is heated to 40-50 °C, and dry hydrogen chloride gas is bubbled through, or a solution of HCl in an organic solvent is added, until the pH of the solution is approximately 3.[2][3]

-

The mixture is then cooled, leading to the precipitation of crude esmolol hydrochloride, which is collected by filtration.[2][3]

-

Quantitative Data for Synthesis

The following table summarizes typical yields reported for various stages of the esmolol hydrochloride synthesis.

| Step | Product | Reported Yield | Reference(s) |

| Esterification | Methyl 3-(4-hydroxyphenyl)propanoate | ~80% | [1] |

| Amination & Salt Formation | Crude Esmolol Hydrochloride | 70.6% - 73.6% | [2][3] |

| Overall Yield (from epoxide) | Pure Esmolol Hydrochloride | ~70-74% | [2][3] |

Purification of Esmolol Hydrochloride

Purification of the crude esmolol hydrochloride is crucial to remove unreacted starting materials, by-products, and other impurities to meet pharmacopeial standards. The primary method for purification is recrystallization.

Purification Workflow

The general workflow for the purification of esmolol hydrochloride is depicted below.

Caption: General Purification Workflow for Esmolol Hydrochloride.

Experimental Protocols for Purification

Several solvent systems can be employed for the recrystallization of esmolol hydrochloride. The choice of solvent affects the yield and purity of the final product.

-

Procedure:

-

The crude esmolol hydrochloride is added to ethyl acetate (e.g., 6-8 times the weight of the crude product).[2]

-

The mixture is heated to 45-50 °C until complete dissolution.[2]

-

Optionally, activated carbon (e.g., 2% by weight) is added, and the solution is refluxed for a short period (e.g., 15 minutes) for decolorization.[2]

-

The hot solution is filtered to remove the activated carbon and any insoluble impurities.

-

The filtrate is cooled to 0-5 °C to induce crystallization.[2]

-

The resulting white crystals are collected by filtration, washed with a small amount of cold ethyl acetate, and dried under vacuum at approximately 50 °C.[2]

-

-

Procedure:

-

Dissolve the crude esmolol hydrochloride in a minimal amount of a good solvent like methanol or ethanol at a slightly elevated temperature (e.g., 15-25 °C).[4]

-

To the clear solution, add an anti-solvent such as ethyl acetate or isopropyl acetate (e.g., 4-8 times the mass of the esmolol hydrochloride) while stirring.[4]

-

Continue stirring at 15-25 °C for 1-2 hours to allow for crystal formation.[4]

-

Cool the mixture to 0-10 °C and stir for an additional 3-4 hours.[4]

-

Filter the solid, wash with a small amount of the anti-solvent, and dry under vacuum at around 40 °C.[4]

-

Quantitative Data for Purification

The following table presents yield and purity data for different recrystallization methods.

| Solvent System | Yield | Purity | Reference(s) |

| Ethyl Acetate | 73.6% | >99% (inferred) | [2] |

| Methanol / Ethyl Acetate | 85% | Not specified | [4] |

| Methanol / Isopropyl Acetate | 87% | Not specified | [4] |

| Ethanol / Ethyl Acetate | 85% | Not specified | [4] |

| Isopropanol / Ethyl Acetate | 90% | Not specified | [4] |

Impurity Profiling and Control

The quality of esmolol hydrochloride is dictated by the level of impurities. These can arise from the synthesis process or from the degradation of the final product.

Common Impurities

-

Process-Related Impurities: These include unreacted starting materials, intermediates, and by-products from side reactions.

-

Degradation Impurities: Esmolol is an ester and is susceptible to hydrolysis, especially under acidic or basic conditions, to form esmolol acid (3-{4-[2-Hydroxy-3-(isopropylamino)propoxy]phenyl}propanoic acid).[] Dimerization and oxidation can also lead to other degradation products.[]

Analytical Methods for Purity Determination

High-Performance Liquid Chromatography (HPLC) is the standard method for determining the purity of esmolol hydrochloride and quantifying its impurities.

-

Typical HPLC Conditions:

Mechanism of Action: Beta-1 Adrenergic Receptor Signaling Pathway

Esmolol exerts its therapeutic effect by selectively blocking beta-1 adrenergic receptors, which are predominantly located in the heart. This blockade interrupts the downstream signaling cascade initiated by catecholamines like epinephrine and norepinephrine.

Caption: Esmolol's Mechanism of Action via Beta-1 Adrenergic Receptor Blockade.

By blocking the beta-1 adrenergic receptor, esmolol prevents the activation of Gs protein and the subsequent production of cyclic AMP (cAMP) by adenylyl cyclase. This leads to a decrease in the activation of protein kinase A (PKA) and reduced phosphorylation of L-type calcium channels. The resulting decrease in calcium influx into cardiac myocytes leads to a reduction in heart rate (negative chronotropic effect) and myocardial contractility (negative inotropic effect).

This guide provides a foundational understanding of the synthesis and purification of esmolol hydrochloride. For further details, consulting the referenced literature is recommended.

References

- 1. prepchem.com [prepchem.com]

- 2. CN1217320A - Process for synthesizing and refining esmolol hydrochloride - Google Patents [patents.google.com]

- 3. CN1074763C - Process for synthesizing and refining esmolol hydrochloride - Google Patents [patents.google.com]

- 4. CN111848420A - Novel crystal form of esmolol hydrochloride and preparation method thereof - Google Patents [patents.google.com]

- 6. ijpsr.com [ijpsr.com]

Pharmacokinetics of Esmolol Hydrochloride in Animal Models: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the pharmacokinetics of esmolol hydrochloride, an ultra-short-acting, beta-1 selective adrenergic receptor antagonist, in various animal models. The rapid metabolism and short duration of action of esmolol make its pharmacokinetic profile a critical area of study in preclinical drug development. This document summarizes key pharmacokinetic parameters, details experimental methodologies, and visualizes metabolic pathways and experimental workflows to facilitate a deeper understanding for researchers in the field.

Comparative Pharmacokinetics of Esmolol Hydrochloride

The following table summarizes the key pharmacokinetic parameters of esmolol hydrochloride in dogs and rats. These values have been compiled from various preclinical studies and are essential for inter-species comparison and for scaling to human pharmacokinetic predictions.

| Parameter | Dog | Rat | Pig |

| Elimination Half-life (t½) | < 15 min | 0.56 ± 0.22 min | Data Not Available |

| Clearance (CL) | Data Not Available | 421 ± 164 mL/min/kg | Data Not Available |

| Volume of Distribution (Vd) | Data Not Available | Data Not Available | Data Not Available |

| Area Under the Curve (AUC) | d-esmolol AUC was 1.6-fold higher than l-esmolol | Data Not Available | Data Not Available |

Experimental Protocols

Understanding the methodologies employed in pharmacokinetic studies is crucial for the interpretation and replication of results. This section details the experimental designs for key studies conducted in dogs, rats, and pigs.

Canine Pharmacokinetic Studies

Objective: To characterize the pharmacokinetic profile of esmolol following intravenous administration in dogs.

Methodology:

-

Animal Model: Anesthetized dogs.

-

Drug Administration: Esmolol hydrochloride was administered via intravenous (IV) infusion. In one study, a 60-second loading infusion of 500 micrograms/kg/min was followed by a maintenance dose of 12.5, 25, or 50 micrograms/kg/min.

-

Blood Sampling: Blood samples were collected at various time points during and after the infusion to determine the plasma concentration of esmolol.

-

Analytical Method: While not always explicitly stated, the determination of esmolol concentrations in plasma is typically performed using validated high-performance liquid chromatography (HPLC) or liquid chromatography-mass spectrometry (LC-MS) methods.

Rat Pharmacokinetic Studies

Objective: To determine the pharmacokinetic parameters of esmolol in rats.

Methodology:

-

Animal Model: Rats.

-

Drug Administration: Esmolol was co-administered with remifentanil via a 20-minute intravenous infusion at a dose of 200 mg/kg/min.

-

Blood Sampling: Serial blood samples (12) were collected over a 25-minute period.

-

Analytical Method: Blood samples were analyzed using a validated gas chromatography-mass spectrometry (GC-MS) assay.

Porcine Pharmacodynamic and Dosing Studies

Objective: To evaluate the effects of esmolol on hemodynamics in porcine models of septic shock and ventricular fibrillation.

Methodology:

-

Animal Model: Anesthetized, mechanically ventilated pigs or piglets.

-

Study Designs:

-

In a model of endotoxin shock, esmolol was administered as a continuous intravenous infusion and titrated to achieve a 20% reduction in heart rate.

-

In a study of ventricular fibrillation, a single intravenous dose of 1.0 mg/kg esmolol was administered at the start of cardiopulmonary resuscitation (CPR).

-

-

Monitoring: Hemodynamic parameters such as heart rate, cardiac output, and systemic vascular resistance were continuously monitored.

-

Note: These studies focused on the pharmacodynamic outcomes and did not report pharmacokinetic parameters such as half-life, clearance, or volume of distribution.

Visualizations: Metabolic Pathway and Experimental Workflow

To further elucidate the processes involved in esmolol pharmacokinetics, the following diagrams have been generated using Graphviz.

Metabolic Pathway of Esmolol

Esmolol is rapidly metabolized in the blood by esterases located in the cytosol of red blood cells. This enzymatic hydrolysis breaks the ester linkage of the esmolol molecule.

Caption: Metabolic pathway of esmolol hydrochloride.

Experimental Workflow for Intravenous Infusion Pharmacokinetic Study

The following diagram illustrates a typical workflow for a pharmacokinetic study involving intravenous infusion of a test compound in an animal model.

An In-depth Technical Guide to the Discovery and Development of Short-Acting Beta-Blockers

Audience: Researchers, scientists, and drug development professionals.

Introduction: The Clinical Need for Ultrashort Beta-Blockade

The development of β-adrenergic receptor antagonists, or beta-blockers, represents a landmark achievement in cardiovascular pharmacology, recognized with the Nobel Prize in Medicine awarded to Sir James Black in 1988.[1] Initially developed in the 1960s for angina pectoris, their applications rapidly expanded to include hypertension, arrhythmias, and post-myocardial infarction care.[1][2] First-generation beta-blockers like propranolol were non-selective, while later generations offered cardioselectivity (β1-selectivity), such as metoprolol and atenolol.[1][3]

However, the long duration of action of these conventional agents posed a significant risk in critically ill or hemodynamically unstable patients, where rapid titration and swift reversal of effects are paramount. An overdose or an adverse reaction could lead to prolonged and severe bradycardia or hypotension. This created a clear clinical need for an intravenous beta-blocker with a rapid onset and a very short duration of action, allowing for precise, minute-to-minute control of heart rate and blood pressure.[4][5] The development of "soft drugs," compounds designed to undergo predictable and rapid metabolism to inactive forms, provided the conceptual framework for creating ultrashort-acting beta-blockers like esmolol and landiolol.[6]

Design and Discovery: The "Soft Drug" Approach

The key innovation in the development of short-acting beta-blockers was the application of the "soft drug" design principle. This involves incorporating a metabolically labile functional group into the drug's structure, which can be rapidly cleaved by ubiquitous enzymes in the body to yield an inactive metabolite.

For esmolol, this was achieved by introducing an ester linkage into the molecule.[6][7] This ester group is highly susceptible to hydrolysis by esterases found in the cytosol of red blood cells.[6] This metabolic pathway is rapid, high-capacity, and independent of renal or hepatic function, ensuring a consistently short elimination half-life.[6] The resulting acid metabolite has a significantly lower affinity for beta-receptors (about 400 times less) than the parent compound, rendering it pharmacologically inactive.[7]

Landiolol was later developed through the chemical modification of esmolol, with the goal of achieving even greater cardioselectivity and potency.[8] It is also rapidly hydrolyzed by plasma and liver esterases, resulting in an ultra-short elimination half-life of approximately four minutes.[8][9]

Chemical Synthesis Overview

The synthesis of beta-blockers generally involves the reaction of a substituted phenol with epichlorohydrin, followed by the opening of the resulting epoxide ring with an appropriate amine.[10][11] For instance, the synthesis of propranolol involves reacting 1-naphthol with epichlorohydrin, followed by a nucleophilic attack by isopropylamine.[10] Modern advancements in synthesis include asymmetric catalysis to produce single-enantiomer drugs, enhancing safety and efficacy, and flow chemistry to improve scalability and reaction efficiency.[10]

Key Short-Acting Beta-Blockers: Esmolol and Landiolol

Esmolol (Brevibloc®) and Landiolol (Onoact®) are the primary examples of ultrashort-acting, cardioselective beta-blockers used in clinical practice.

-

Esmolol : Patented in 1980 and approved for medical use in 1987, esmolol is a β1-selective blocker administered intravenously.[6][12] Its primary indications include the short-term management of supraventricular tachycardia (SVT), including atrial fibrillation and atrial flutter, and for treating tachycardia and hypertension in perioperative settings.[5][13]

-

Landiolol : Developed from esmolol, landiolol exhibits higher β1-selectivity and potency.[8][14] It is also an ultra-short-acting intravenous agent used for tachyarrhythmias, particularly where preserving blood pressure is crucial.[9][14] Its metabolism is primarily via plasma cholinesterases.[8]

Quantitative Pharmacology: Comparative Data

The defining features of short-acting beta-blockers are their pharmacokinetic and pharmacodynamic profiles, which are designed for titratability and rapid reversal of effects.

Table 1: Pharmacokinetic Properties of Selected Beta-Blockers

| Parameter | Esmolol | Landiolol | Metoprolol (IV) | Propranolol (IV) |

| Class | Ultra-short-acting, β1-selective | Ultra-short-acting, β1-selective | Short-acting, β1-selective | Long-acting, non-selective |

| Onset of Action | ~60 seconds[5] | Rapid[15] | ~5 minutes | ~2 minutes |

| Time to Steady State | 2-5 minutes (with loading dose)[5] | ~2 minutes | 20 minutes | Variable |

| Elimination Half-life | ~9 minutes[4][6] | ~4 minutes[9][14] | 3-4 hours | 3-6 hours |

| Duration of Action | 10-20 minutes | 5-10 minutes | 5-8 hours | 4-6 hours |

| Metabolism | Red blood cell esterases[6] | Plasma & liver esterases[8][9] | Hepatic (CYP2D6)[7] | Hepatic (CYP2D6, 1A2, 2C19)[7] |

| Primary Excretion | Renal (as inactive metabolite) | Renal (as inactive metabolite) | Renal | Renal |

Table 2: Pharmacodynamic Properties of Short-Acting Beta-Blockers

| Parameter | Esmolol | Landiolol |

| Receptor Selectivity (β1:β2) | ~33:1 | ~255:1[9] |

| Intrinsic Sympathomimetic Activity (ISA) | None[6][16] | None[9][15] |

| Membrane Stabilizing Activity | None[6] | None[9][15] |

Signaling and Metabolic Pathways

Mechanism of Action: β1-Adrenergic Receptor Blockade

Beta-blockers exert their effects by competitively antagonizing the binding of catecholamines (epinephrine and norepinephrine) to β-adrenergic receptors.[17] In the heart, β1-receptors are predominant.[17] Their stimulation activates a Gs protein-coupled signaling cascade, leading to increased heart rate (chronotropy), contractility (inotropy), and conduction velocity (dromotropy).[18] Short-acting beta-blockers inhibit this pathway at the receptor level, thereby reducing myocardial oxygen demand.[5][17]

Caption: β1-Adrenergic signaling cascade and competitive inhibition by a short-acting beta-blocker.

Metabolic Pathway of Esmolol

The ultrashort duration of action of esmolol is a direct result of its unique metabolic pathway. It is rapidly hydrolyzed by esterases located in the cytosol of red blood cells, a process that is not dependent on liver or kidney function.

Caption: Rapid hydrolysis of esmolol by red blood cell esterases into inactive metabolites.

Key Experimental Protocols

The development of a short-acting beta-blocker involves a series of preclinical and clinical experiments to characterize its efficacy, safety, and pharmacokinetic profile.

Preclinical Evaluation Workflow

A typical workflow for discovering and evaluating a novel short-acting beta-blocker is outlined below.

Caption: Preclinical discovery and development workflow for a novel short-acting beta-blocker.

Protocol: Radioligand Receptor Binding Assay

Objective: To determine the affinity (Ki) and selectivity of a test compound for β1- and β2-adrenergic receptors.

Methodology:

-

Membrane Preparation: Membranes are prepared from tissues or cell lines expressing a high density of the target receptor (e.g., Sf9 cells transfected with human β1 or β2 receptors). Tissues are homogenized in a cold buffer and centrifuged to pellet the membranes, which are then washed and stored at -80°C.

-

Radioligand: A high-affinity radiolabeled antagonist, such as [³H]-dihydroalprenolol (a non-selective antagonist) or [¹²⁵I]-cyanopindolol, is used.

-

Assay: In a 96-well plate, a fixed concentration of the radioligand is incubated with the prepared membranes in the presence of varying concentrations of the unlabeled test compound (e.g., esmolol).

-

Incubation: The mixture is incubated for a set time (e.g., 60 minutes) at a specific temperature (e.g., 25°C) to allow binding to reach equilibrium.

-

Separation: The reaction is terminated by rapid filtration through glass fiber filters, which trap the membranes (bound radioligand) while allowing the unbound radioligand to pass through. The filters are then washed with an ice-cold buffer.

-

Quantification: The radioactivity retained on the filters is measured using a scintillation counter.

-

Data Analysis: Non-specific binding is determined in the presence of a high concentration of a non-labeled antagonist (e.g., propranolol). Competition curves are generated by plotting the percentage of specific binding against the log concentration of the test compound. The IC50 (concentration of drug that inhibits 50% of specific radioligand binding) is calculated. The Ki (inhibition constant) is then determined using the Cheng-Prusoff equation. The ratio of Ki values for β2 versus β1 receptors provides the selectivity index.

Protocol: Anesthetized Dog Model of Tachycardia

Objective: To evaluate the in vivo efficacy, onset, and duration of action of a short-acting beta-blocker.

Methodology:

-

Animal Preparation: Mongrel dogs are anesthetized (e.g., with sodium pentobarbital), intubated, and ventilated. Catheters are placed in the femoral artery (for blood pressure monitoring), femoral vein (for drug administration), and a jugular vein (for blood sampling). ECG leads are attached to monitor heart rate and rhythm.

-

Induction of Tachycardia: A stable tachycardia is induced by a continuous intravenous infusion of a non-selective beta-agonist, such as isoproterenol, at a rate sufficient to increase the heart rate by 80-100 beats per minute.

-

Drug Administration: Once a stable tachycardia is achieved, the test compound (e.g., esmolol) is administered as an intravenous loading dose followed by a continuous infusion, mimicking clinical use.[4] Doses are escalated to determine a dose-response relationship.

-

Monitoring: Heart rate and mean arterial pressure are continuously recorded. The primary efficacy endpoint is the percentage reduction in the isoproterenol-induced tachycardia.

-

Duration of Action: After a steady-state effect is achieved, the infusion of the test compound is stopped, and the time taken for the heart rate to return to 50% and 80% of the pre-drug tachycardia level is measured to determine the duration of action and recovery time.[4]

-

Pharmacokinetic Sampling: Blood samples are drawn at specified time points during and after the infusion to determine the plasma concentration of the drug and its metabolites, allowing for pharmacokinetic-pharmacodynamic (PK/PD) modeling.

Clinical Development and Applications

Clinical trials for short-acting beta-blockers focus on patient populations where rapid and temporary beta-blockade is required.

Table 3: Example Clinical Dosing Regimens for Esmolol (Brevibloc®)

| Indication | Dosing Regimen | Source |

| Supraventricular Tachycardia | Loading Dose: 500 mcg/kg over 1 minute. Maintenance Infusion: 50 mcg/kg/min for 4 minutes. Titration: May repeat loading dose and increase maintenance infusion by 50 mcg/kg/min increments every 4 minutes. | [19][20] |

| Intraoperative/Postoperative Tachycardia & Hypertension (Immediate Control) | Loading Dose: 1 mg/kg (1000 mcg/kg) over 30 seconds. Maintenance Infusion: 150 mcg/kg/min, titrate as needed. | [20] |

| General Maintenance Dose Range | 25 to 200 mcg/kg/min. Doses >200 mcg/kg/min provide little additional effect and increase adverse reactions. | [13][20] |

The most common adverse event observed in clinical trials is dose-related hypotension, which is typically mild, transient, and resolves quickly after decreasing the infusion rate or discontinuing the drug.[4][21]

Conclusion

The discovery and development of short-acting beta-blockers, exemplified by esmolol and landiolol, were driven by a distinct clinical need for precise and rapidly reversible cardiovascular control. By ingeniously applying "soft drug" design principles and incorporating an ester linkage for rapid metabolism by ubiquitous esterases, pharmacologists created a class of drugs with an unparalleled safety profile for use in critically ill patients. Their development journey, from rational chemical synthesis and rigorous preclinical testing in binding assays and animal models to carefully designed clinical trials, serves as a prime example of targeted drug development. These agents remain indispensable tools in anesthesiology, emergency medicine, and critical care, offering titratable control over the sympathetic nervous system that was previously unattainable.

References

- 1. Discovery and development of beta-blockers - Wikipedia [en.wikipedia.org]

- 2. grokipedia.com [grokipedia.com]

- 3. CV Pharmacology | Beta-Adrenoceptor Antagonists (Beta-Blockers) [cvpharmacology.com]

- 4. Clinical experience with esmolol, a short-acting beta-adrenergic blocker in cardiac arrhythmias and myocardial ischemia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Esmolol - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 6. Esmolol - Wikipedia [en.wikipedia.org]

- 7. mdpi.com [mdpi.com]

- 8. healthmanagement.org [healthmanagement.org]

- 9. Landiolol - Wikipedia [en.wikipedia.org]

- 10. jmedchem.com [jmedchem.com]

- 11. Synthesis and pharmacology of potential beta-blockers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. youtube.com [youtube.com]

- 13. baxterpi.com [baxterpi.com]

- 14. What is Landiolol Hydrochloride used for? [synapse.patsnap.com]

- 15. go.drugbank.com [go.drugbank.com]

- 16. Esmolol | C16H25NO4 | CID 59768 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 17. Beta blocker - Wikipedia [en.wikipedia.org]

- 18. Selective Beta-1 Blockers - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 19. reference.medscape.com [reference.medscape.com]

- 20. drugs.com [drugs.com]

- 21. accessdata.fda.gov [accessdata.fda.gov]

In Vitro Beta-Adrenergic Receptor Binding Assay for Esprolol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in vitro beta-adrenergic receptor binding assay as it pertains to Esprolol, a potent beta-adrenergic receptor antagonist. Esprolol is rapidly metabolized by esterases in the blood and tissues to its active metabolite, amoxolol[1]. This guide will detail the experimental protocols for determining the binding affinity and selectivity of compounds like Esprolol and its metabolites for beta-1 (β1) and beta-2 (β2) adrenergic receptors.

Introduction to Beta-Adrenergic Receptor Binding Assays

Beta-adrenergic receptors (β-ARs) are a class of G protein-coupled receptors (GPCRs) that are crucial in the regulation of cardiovascular and pulmonary functions[2]. They are primary targets for a class of drugs known as beta-blockers, which are used to manage conditions like hypertension, angina, and arrhythmias. In vitro binding assays are fundamental in the preclinical characterization of these drugs, providing quantitative data on their affinity and selectivity for different receptor subtypes.

Radioligand binding assays are the gold standard for quantifying receptor-ligand interactions due to their sensitivity and robustness[3][4]. These assays typically involve the use of a radiolabeled ligand that binds to the receptor of interest. The affinity of an unlabeled test compound, such as Esprolol, is determined by its ability to compete with the radioligand for binding to the receptor.

Quantitative Data Presentation

| Compound | Receptor Subtype | pKi | Ki (nM) | Selectivity Ratio (β2 Ki / β1 Ki) |

| Esmolol | β1-adrenergic | 6.94 | 114.8 | 52.48 |

| β2-adrenergic | 5.20 | 6309.6 | ||

| Propranolol | β1-adrenergic | 8.16 | 6.9 | 0.52 |

| β2-adrenergic | 8.44 | 3.6 |

Note: The pKi is the negative logarithm of the Ki value. A higher pKi indicates a higher binding affinity. The selectivity ratio indicates the preference of the compound for the β1 receptor over the β2 receptor. Data for esmolol and propranolol are compiled from publicly available databases and literature.

Experimental Protocols

A competitive radioligand binding assay is the standard method to determine the binding affinity (Ki) of a test compound for β1 and β2-adrenergic receptors.

Materials and Reagents

-

Receptor Source: Cell membranes from stable cell lines expressing human recombinant β1 or β2-adrenergic receptors (e.g., CHO-K1 or HEK293 cells)[5].

-

Radioligand: A non-selective beta-adrenergic antagonist such as [³H]-Dihydroalprenolol ([³H]-DHA) or [¹²⁵I]-Cyanopindolol ([¹²⁵I]-CYP)[3][6].

-

Test Compound: Esprolol or its metabolites, dissolved in an appropriate solvent (e.g., DMSO).

-

Non-specific Binding Control: A high concentration of a non-selective beta-blocker, such as propranolol (e.g., 10 µM)[3].

-

Assay Buffer: e.g., 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4.

-

Filtration Apparatus: A cell harvester with glass fiber filters (e.g., Whatman GF/C)[7].

-

Scintillation Counter: For quantifying radioactivity.

Membrane Preparation

-

Culture cells expressing the target receptor to a high density.

-

Harvest the cells and centrifuge to form a cell pellet.

-

Resuspend the pellet in ice-cold lysis buffer (e.g., 50 mM Tris-HCl, 5 mM EDTA, pH 7.4) and homogenize.

-

Centrifuge the homogenate at low speed (e.g., 500 x g) to remove nuclei and cellular debris.

-

Centrifuge the resulting supernatant at high speed (e.g., 40,000 x g) to pellet the cell membranes.

-

Wash the membrane pellet by resuspending in fresh buffer and repeating the high-speed centrifugation.

-

Resuspend the final membrane pellet in the assay buffer and determine the protein concentration (e.g., using a BCA assay).

-

Store the membrane preparations at -80°C until use.

Competitive Binding Assay Protocol

-

Prepare serial dilutions of the test compound (Esprolol).

-

In a 96-well plate, add the following to each well in triplicate:

-

Assay buffer

-

A fixed concentration of the radioligand (typically at or near its Kd value).

-

Either the test compound at varying concentrations, buffer (for total binding), or the non-specific binding control (e.g., 10 µM propranolol).

-

The membrane preparation (containing a specific amount of protein, e.g., 10-50 µg).

-

-

Incubate the plate at a specific temperature (e.g., 25°C or 37°C) for a sufficient time to reach equilibrium (e.g., 60-120 minutes)[6][7].

-

Terminate the binding reaction by rapid filtration through the glass fiber filters using a cell harvester. This separates the bound radioligand from the free radioligand[7].

-

Wash the filters rapidly with ice-cold wash buffer to remove any non-specifically bound radioligand.

-

Measure the radioactivity retained on the filters using a scintillation counter.

Data Analysis

-

Calculate the specific binding at each concentration of the test compound: Specific Binding = Total Binding - Non-specific Binding.

-

Plot the percentage of specific binding against the logarithm of the test compound concentration.

-

Fit the data to a sigmoidal dose-response curve using non-linear regression analysis to determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).

-

Calculate the inhibition constant (Ki) for the test compound using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) where:

-

[L] is the concentration of the radioligand used in the assay.

-

Kd is the dissociation constant of the radioligand for the receptor.

-

Visualizations

Signaling Pathways

The following diagrams illustrate the canonical signaling pathways for β1 and β2-adrenergic receptors.

Experimental Workflow

The following diagram outlines the workflow of a competitive radioligand binding assay.

References

- 1. Esprolol hydrochloride: a new beta adrenergic antagonist with a rapid onset of effect - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. CV Pharmacology | Beta-Adrenoceptor Antagonists (Beta-Blockers) [cvpharmacology.com]

- 3. Radioligand Binding to Quantify Adrenergic Receptor Expression in the Heart - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Radioligand Binding Assay - Creative Bioarray [dda.creative-bioarray.com]

- 5. [PDF] Comparison of the β-Adrenergic Receptor Antagonists Landiolol and Esmolol: Receptor Selectivity, Partial Agonism, and Pharmacochaperoning Actions | Semantic Scholar [semanticscholar.org]

- 6. Exploring the kinetic selectivity of drugs targeting the β1‐adrenoceptor - PMC [pmc.ncbi.nlm.nih.gov]

- 7. giffordbioscience.com [giffordbioscience.com]

Esmolol Hydrochloride: A Technical Guide to Target Selectivity and Off-Target Effects

For Researchers, Scientists, and Drug Development Professionals

Abstract

Esmolol hydrochloride is an ultra-short-acting, cardioselective beta-1 adrenergic receptor antagonist. Its rapid onset and short duration of action make it a valuable tool in clinical settings requiring precise control of heart rate and blood pressure. This technical guide provides an in-depth analysis of esmolol's target selectivity, binding affinities, and documented off-target effects. Detailed experimental methodologies for assessing these parameters are provided, along with a summary of quantitative data and visual representations of key signaling pathways and experimental workflows to support drug development and research applications.

Introduction

Esmolol hydrochloride is a class II antiarrhythmic agent that competitively blocks beta-1 (β1) adrenergic receptors, primarily located in cardiac tissue.[1][2] This selective antagonism leads to a decrease in heart rate (negative chronotropy), myocardial contractility (negative inotropy), and atrioventricular nodal conduction velocity. A key feature of esmolol is its rapid metabolism by red blood cell esterases, resulting in a very short elimination half-life of approximately 9 minutes, independent of renal or hepatic function.[2][3] This pharmacokinetic profile allows for rapid dose titration and minimizes the duration of adverse effects upon discontinuation.[4] While highly selective for β1 receptors at therapeutic doses, this selectivity can diminish at higher concentrations.[5][6] Understanding the precise target selectivity and potential off-target interactions of esmolol is critical for its safe and effective use and for the development of new cardioselective beta-blockers.

Target Selectivity and Binding Affinity

Esmolol's therapeutic effect is primarily mediated by its high affinity for the β1-adrenergic receptor. The selectivity of esmolol for β1 over β2 receptors has been quantified using various in vitro assays.

Quantitative Data on Receptor Binding

The binding affinity of esmolol for β1 and β2 adrenergic receptors has been determined through radioligand binding assays, yielding dissociation constants (Ki) and half-maximal inhibitory concentrations (IC50). It is important to note that reported values can vary based on the experimental system (e.g., cell type, tissue origin, radioligand used).

| Receptor Target | Species | Assay Type | Reported Kᵢ Value | Selectivity Ratio (β2 Kᵢ / β1 Kᵢ) | Reference |

| Human β1-Adrenergic Receptor | Human | Radioligand Binding Assay | 194 nM | ~30 | [7] |

| Human β2-Adrenergic Receptor | Human | Radioligand Binding Assay | 5.8 µM (5800 nM) | ~30 | [7] |

| Rat β1-Adrenoceptor | Rat | Radioligand Binding Assay | 5.2 µM (5200 nM) | ~2.2 | |

| Rat β2-Adrenoceptor | Rat | Radioligand Binding Assay | 11.5 µM (11500 nM) | ~2.2 |

Note: The significant discrepancy in reported Ki values between human and rat receptors, and between different studies, highlights the importance of considering the experimental context when interpreting binding affinity data. A study reported a 34-fold higher affinity of esmolol for beta 1-adrenoceptors over beta 2-adrenoceptors in in-vitro radioligand binding studies.[8]

Off-Target Effects

While esmolol is considered highly cardioselective, investigations into its effects on other molecular targets have revealed potential off-target interactions, particularly at higher concentrations. These interactions may contribute to both therapeutic and adverse effects.

Effects on Ion Channels

Esmolol has been shown to interact with cardiac ion channels, which may contribute to its antiarrhythmic properties beyond beta-blockade.

| Off-Target | Effect | Reported IC₅₀ Value | Reference |

| Inward Rectifier K⁺ Current (IK1) | Inhibition | Not Reported | [9] |

| Voltage-gated Sodium Channel (INa) | Reversible Inhibition | 74.2 µM | [10] |

Kinase Profiling

Other Receptors

Esmolol has been reported to have no significant membrane-stabilizing activity or α-adrenergic blocking activity.[1][4]

Signaling Pathways

Esmolol exerts its primary effect by antagonizing the β1-adrenergic receptor, a G-protein coupled receptor (GPCR). This antagonism inhibits the downstream signaling cascade typically initiated by catecholamines like epinephrine and norepinephrine.

β1-Adrenergic Receptor Signaling Pathway

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the target selectivity and off-target effects of esmolol hydrochloride.

Radioligand Binding Assay for β-Adrenergic Receptor Affinity

This protocol is designed to determine the binding affinity (Ki) of esmolol for β1 and β2-adrenergic receptors using a competitive binding assay.

5.1.1. Materials

-

Membrane Preparation: Cell membranes from cell lines stably expressing human β1 or β2-adrenergic receptors (e.g., CHO or HEK293 cells).

-

Radioligand: A non-selective, high-affinity beta-adrenergic receptor antagonist radioligand, such as [³H]-dihydroalprenolol ([³H]-DHA).

-

Non-specific Binding Control: A high concentration of a non-labeled, non-selective beta-blocker (e.g., 10 µM propranolol).

-

Test Compound: Esmolol hydrochloride, serially diluted.

-

Assay Buffer: 50 mM Tris-HCl, 10 mM MgCl₂, pH 7.4.

-

Filtration Apparatus: 96-well cell harvester and glass fiber filter mats.

-

Scintillation Counter and Cocktail.

5.1.2. Procedure

-

Membrane Preparation: Homogenize cells expressing the target receptor in ice-cold lysis buffer and pellet the membranes by centrifugation. Resuspend the membrane pellet in assay buffer. Determine protein concentration using a standard method (e.g., BCA assay).

-

Assay Setup: In a 96-well plate, add the following to each well:

-

50 µL of membrane preparation (optimized protein concentration).

-

50 µL of assay buffer (for total binding) or non-specific binding control (for non-specific binding).

-

50 µL of serially diluted esmolol hydrochloride or vehicle.

-

50 µL of radioligand ([³H]-DHA) at a concentration near its Kd.

-

-

Incubation: Incubate the plate at a controlled temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 60-90 minutes).

-

Filtration: Rapidly filter the contents of each well through the glass fiber filter mat using the cell harvester. Wash the filters multiple times with ice-cold assay buffer to remove unbound radioligand.

-

Quantification: Place the filter mats in scintillation vials with scintillation cocktail and count the radioactivity using a scintillation counter.

-

Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the log concentration of esmolol. Determine the IC50 value using non-linear regression. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

5.1.3. Experimental Workflow

Functional Assay for β-Adrenergic Receptor Activity (cAMP Assay)

This protocol measures the functional consequence of esmolol binding to β1 and β2-adrenergic receptors by quantifying the inhibition of agonist-induced cyclic AMP (cAMP) production.

5.2.1. Materials

-

Cell Lines: Cell lines stably expressing human β1 or β2-adrenergic receptors.

-

Agonist: A non-selective beta-adrenergic agonist (e.g., isoproterenol).

-

Test Compound: Esmolol hydrochloride, serially diluted.

-

cAMP Assay Kit: A commercially available kit for measuring cAMP levels (e.g., HTRF, ELISA, or luminescence-based).

-

Cell Culture Reagents.

5.2.2. Procedure

-

Cell Culture: Plate the cells in a 96-well plate and grow to the desired confluency.

-

Compound Incubation: Pre-incubate the cells with serially diluted esmolol hydrochloride or vehicle for a defined period (e.g., 15-30 minutes).

-

Agonist Stimulation: Add the beta-agonist (isoproterenol) at a concentration that elicits a submaximal response (e.g., EC80) to all wells except the negative control.

-

Incubation: Incubate for a time sufficient to allow for cAMP production (e.g., 15-30 minutes).

-

cAMP Measurement: Lyse the cells and measure the intracellular cAMP levels according to the manufacturer's protocol for the chosen cAMP assay kit.

-

Data Analysis: Plot the cAMP levels against the log concentration of esmolol. Determine the IC50 value, which represents the concentration of esmolol required to inhibit 50% of the agonist-induced cAMP production.

5.2.3. Experimental Workflow

Conclusion

Esmolol hydrochloride is a highly cardioselective beta-1 adrenergic receptor antagonist with a well-defined primary mechanism of action. Quantitative data confirms its higher affinity for β1 over β2 receptors, although the degree of selectivity can vary depending on the experimental system. Emerging evidence suggests potential off-target effects on cardiac ion channels at supra-therapeutic concentrations, which may contribute to its overall electrophysiological profile. A thorough understanding of both on-target and off-target activities, as determined by the detailed experimental protocols provided in this guide, is essential for the continued safe and effective clinical use of esmolol and for the rational design of future cardiovascular drugs.

References

- 1. Esmolol - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. go.drugbank.com [go.drugbank.com]

- 3. Esmolol. A review of its therapeutic efficacy and pharmacokinetic characteristics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Esmolol hydrochloride: an ultrashort-acting, beta-adrenergic blocking agent - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Esmolol | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]

- 6. Esmolol Hydrochloride | C16H26ClNO4 | CID 104769 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. go.drugbank.com [go.drugbank.com]

- 9. Direct effects of esmolol, ultra-short-acting β-blockers, on cardiac function, ion channels, and coronary arteries in guinea pigs - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

Preclinical Safety and Toxicology of Esprolol Hydrochloride: A Technical Guide

Disclaimer: Esprolol hydrochloride is a beta-adrenergic antagonist whose development was discontinued.[1] Consequently, detailed preclinical safety and toxicology data are not extensively available in the public domain. This guide provides a comprehensive overview of the anticipated preclinical safety evaluation for a drug of this class, based on established regulatory guidelines and the known toxicology of beta-adrenergic blockers. The information herein is intended for researchers, scientists, and drug development professionals.

Introduction to this compound

Esprolol was developed as a potent, rapid-onset, short-acting beta-adrenergic receptor antagonist.[1] Its chemical structure includes an ester group, leading to rapid metabolism by esterases into an active metabolite, amoxolol.[1] Preclinical testing was conducted and demonstrated the tolerability of both esprolol and its metabolite.[1] However, specific data from these studies are not publicly available.

General Preclinical Toxicology Profile of Beta-Adrenergic Blockers

Beta-adrenergic blockers are a well-established class of drugs used in the management of various cardiovascular conditions. Their primary mechanism of action involves the competitive inhibition of catecholamines at beta-adrenergic receptors. The preclinical toxicology of this class is generally well-understood, with primary adverse effects often being extensions of their pharmacological activity.

Common toxicological concerns for beta-blockers include bradycardia, hypotension, and at higher doses, potential for central nervous system effects due to the lipophilicity of some agents.[2]

Core Preclinical Safety and Toxicology Studies

A standard preclinical toxicology program for a novel beta-blocker like this compound would include assessments of acute and subchronic toxicity, genotoxicity, and safety pharmacology studies.

Acute Toxicity Studies

Acute toxicity studies are designed to determine the potential adverse effects of a single high dose of the test substance.

Table 1: Representative Acute Toxicity Study Design

| Parameter | Description |

| Species | Rodent (e.g., Rat) and Non-rodent (e.g., Dog) |

| Route of Administration | Intended clinical route (e.g., Oral, Intravenous) |

| Dose Levels | At least 3 dose levels, including a limit dose (e.g., 2000 mg/kg for oral) |

| Observations | Clinical signs, mortality, body weight changes, and gross pathology at necropsy |

| Endpoint | Determination of the Maximum Tolerated Dose (MTD) and identification of target organs of toxicity |

-

Animal Model: Sprague-Dawley rats (equal numbers of males and females).

-

Acclimatization: Animals are acclimatized for a minimum of 5 days before dosing.

-

Dosing: A single dose of this compound is administered by oral gavage. A vehicle control group receives the vehicle alone.

-

Observation Period: Animals are observed for mortality and clinical signs of toxicity at regular intervals for 14 days post-dosing. Body weights are recorded prior to dosing and on days 7 and 14.

-

Necropsy: All animals are subjected to a gross necropsy at the end of the observation period.

Subchronic Toxicity Studies

Repeated-dose toxicity studies are conducted to evaluate the adverse effects of the test substance after prolonged administration.

Table 2: Representative Subchronic Toxicity Study Design

| Parameter | Description |

| Species | Rodent (e.g., Rat) and Non-rodent (e.g., Dog) |

| Route of Administration | Intended clinical route |

| Dose Levels | At least 3 dose levels (low, mid, high) and a control group |

| Duration | Typically 28 or 90 days, depending on the intended clinical use |

| Parameters Monitored | Clinical signs, body weight, food/water consumption, ophthalmology, hematology, clinical chemistry, urinalysis, organ weights, and histopathology |

| Endpoint | Identification of a No-Observed-Adverse-Effect-Level (NOAEL) and characterization of target organ toxicity |

-

Animal Model: Wistar rats.

-

Dosing: this compound is administered daily via oral gavage for 28 consecutive days.

-

In-life Assessments: Detailed clinical observations are performed daily. Body weight and food consumption are measured weekly. Ophthalmic examinations are conducted pre-study and at termination.

-

Clinical Pathology: Blood and urine samples are collected at termination for hematology, clinical chemistry, and urinalysis.

-

Pathology: At the end of the study, animals are euthanized, and a full necropsy is performed. Organ weights are recorded, and a comprehensive set of tissues is collected for histopathological examination.

Genotoxicity Studies

A battery of in vitro and in vivo tests is conducted to assess the potential of a substance to cause genetic damage.

Table 3: Standard Genotoxicity Test Battery

| Assay | Purpose |

| Bacterial Reverse Mutation Assay (Ames Test) | To detect gene mutations (point mutations and frameshifts) |

| In Vitro Mammalian Cell Cytogenetic Assay (e.g., Chromosomal Aberration, Micronucleus) | To detect chromosomal damage |

| In Vivo Genotoxicity Assay (e.g., Rodent Bone Marrow Micronucleus Test) | To assess genotoxic potential in a whole animal system |

-

Test System: Multiple strains of Salmonella typhimurium and Escherichia coli that are sensitive to different types of mutagens.

-

Metabolic Activation: The assay is conducted with and without a mammalian metabolic activation system (e.g., rat liver S9 fraction) to detect metabolites that may be genotoxic.

-

Procedure: The tester strains are exposed to various concentrations of this compound on minimal glucose agar plates.

-

Endpoint: A substance is considered mutagenic if it causes a concentration-related increase in the number of revertant colonies compared to the solvent control.

Safety Pharmacology

Safety pharmacology studies are designed to investigate the potential undesirable pharmacodynamic effects of a substance on vital physiological functions.

Table 4: Core Battery Safety Pharmacology Studies

| System | Primary Assessments |

| Central Nervous System | Irwin test or Functional Observational Battery to assess effects on behavior, coordination, and sensory/motor function. |

| Cardiovascular System | In vivo telemetry in a non-rodent species (e.g., Dog, Monkey) to assess effects on blood pressure, heart rate, and ECG parameters (including QT interval). In vitro hERG assay to assess potential for QT prolongation. |

| Respiratory System | Whole-body plethysmography in rodents to assess effects on respiratory rate and tidal volume. |

-

Animal Model: Beagle dogs surgically implanted with telemetry transmitters.

-

Data Collection: Continuous monitoring of blood pressure, heart rate, and ECG before and after administration of this compound.

-

Dose Levels: At least three dose levels are tested, along with a vehicle control.

-

Analysis: Data are analyzed for statistically significant changes in cardiovascular parameters compared to baseline and the control group.

Visualizations

Experimental Workflow

Caption: General workflow for preclinical toxicology testing.

Signaling Pathway

References

A Technical Guide to Cardioselective Beta-1 Blockers: Mechanisms, Quantification, and Experimental Analysis

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive literature review of cardioselective beta-1 (β1) adrenergic receptor blockers. It details their molecular mechanism of action, presents key quantitative pharmacological data, outlines the experimental protocols used for their characterization, and visualizes complex signaling and experimental workflows.

Core Mechanism of Action and Signaling Pathways

Cardioselective beta-1 blockers are a class of drugs that competitively antagonize the β1-adrenergic receptors, which are predominantly located in cardiac tissue. These receptors are a type of G-protein coupled receptor (GPCR) that, upon stimulation by endogenous catecholamines like norepinephrine and epinephrine, mediate the "fight-or-flight" response in the heart.

The primary signaling cascade initiated by β1-receptor activation involves the coupling to a stimulatory G-protein (Gs). The Gs alpha subunit, when activated, stimulates the enzyme adenylyl cyclase to catalyze the conversion of ATP into the second messenger cyclic AMP (cAMP).[1] Elevated intracellular cAMP levels lead to the activation of Protein Kinase A (PKA).[2] PKA then phosphorylates several downstream targets, including L-type calcium channels and phospholamban, which results in increased intracellular calcium concentration.[1][2] This cascade ultimately leads to positive chronotropic (increased heart rate), inotropic (increased contractility), dromotropic (increased conduction velocity), and lusitropic (increased relaxation rate) effects on the heart.[3][4]

By blocking the binding of catecholamines to the β1-receptor, cardioselective beta-blockers inhibit this entire downstream signaling pathway. This action results in decreased heart rate, reduced myocardial contractility, and lowered blood pressure, thereby decreasing the overall oxygen demand of the heart.[4][5] This makes them highly effective in the management of conditions such as hypertension, angina pectoris, and certain arrhythmias.[5] While the canonical Gs-cAMP-PKA pathway is the primary route, evidence also suggests β1-receptors can activate other G-protein-independent pathways, such as those involving β-arrestin and the MAPK/ERK cascade, which may contribute to long-term cellular effects like gene expression and cardiac remodeling.[6]

Quantitative Pharmacological Data

The clinical utility and side-effect profile of a cardioselective beta-blocker are defined by its pharmacodynamic and pharmacokinetic properties. Key parameters include receptor binding affinity (Ki), β1/β2 selectivity ratio, lipophilicity, plasma half-life, and the presence or absence of intrinsic sympathomimetic activity (ISA).

Table 1: Receptor Affinity and Selectivity of Common β1-Blockers

Receptor affinity is typically expressed as the pKi value (-log of the inhibition constant, Ki). A higher pKi indicates greater binding affinity. The β1/β2 selectivity ratio is calculated from the Ki values (Ki(β2) / Ki(β1)), where a ratio greater than 1 indicates β1 selectivity.

| Drug | β1 Affinity (pKi) | β2 Affinity (pKi) | β1/β2 Selectivity Ratio | Reference |

| Atenolol | 6.80 | 5.40 | ~25 | [7][8] |

| Betaxolol | 8.10 | 6.50 | ~40 | [8] |

| Bisoprolol | 8.00 | 6.50 | ~32 | [7][8] |

| Esmolol | 6.70 | 5.20 | ~32 | [9] |

| Metoprolol | 7.73 | 6.28 | ~28 | [8] |

| Nebivolol | 8.70 | 7.20 | ~32 | [9] |

Note: Absolute values can vary between studies depending on the specific assay conditions and tissues/cell lines used.

Table 2: Pharmacokinetic Properties of Cardioselective β1-Blockers

Lipophilicity influences properties such as absorption, blood-brain barrier penetration, and route of elimination. Hydrophilic agents are typically excreted by the kidneys, while lipophilic agents undergo hepatic metabolism.[2]

| Drug | Lipophilicity | Plasma Half-life (hours) | Bioavailability (%) | Primary Route of Elimination | Intrinsic Sympathomimetic Activity (ISA) |

| Atenolol | Low (Hydrophilic) | 6 - 9 | ~50 | Renal | No |

| Betaxolol | Moderate | 14 - 22 | ~85 | Hepatic | No |

| Bisoprolol | Moderate | 9 - 12 | ~80 | Balanced (Renal/Hepatic) | No |

| Esmolol | Low | ~9 minutes | N/A (IV only) | Red Blood Cell Esterases | No |

| Metoprolol | Moderate | 3 - 7 | ~50 | Hepatic (extensive first-pass) | No |

| Nebivolol | High (Lipophilic) | 10 - 12 | Variable | Hepatic | No |

| Acebutolol | Low | 3 - 4 | ~40 | Hepatic/Renal | Yes (Weak) |

Data compiled from sources[2][5][9][10][11].

Experimental Protocols for Characterization

The quantitative data presented above are derived from specific in vitro and in vivo experimental assays. The following are outlines of key methodologies used in the development and characterization of beta-1 blockers.

Radioligand Competition Binding Assay

This in vitro assay is the gold standard for determining the binding affinity (Ki) of a test compound for a specific receptor subtype and for establishing selectivity.

Objective: To determine the affinity of a non-labeled test compound (e.g., a new beta-blocker) by measuring its ability to compete with a radiolabeled ligand for binding to β1 and β2 receptors.

Materials:

-

Receptor Source: Cell membranes isolated from cell lines (e.g., CHO, HEK293) stably expressing a single human β-adrenergic receptor subtype (β1 or β2).[3]

-

Radioligand: A high-affinity, receptor-specific ligand labeled with a radioisotope, such as [³H]-Dihydroalprenolol ([³H]-DHA) or [¹²⁵I]-Cyanopindolol ([¹²⁵I]-CYP).[3][12]

-

Test Compound: The unlabeled beta-blocker of interest at various concentrations.

-

Non-specific Binding Control: A high concentration of a non-selective antagonist (e.g., propranolol) to saturate all receptors and determine background binding.[3]

-

Assay Buffer: A buffered solution (e.g., Tris-HCl) to maintain physiological pH and ionic strength.[6][13]

-

Filtration System: A cell harvester and glass fiber filters to separate bound from unbound radioligand.[6]

-

Detection: A scintillation counter to quantify radioactivity.

Methodology:

-

Membrane Preparation: Homogenize cells expressing the target receptor and isolate the membrane fraction through differential centrifugation.[3][6]

-

Incubation: In a multi-well plate, incubate a fixed amount of receptor membrane preparation with a fixed concentration of radioligand and varying concentrations of the unlabeled test compound. Include wells for total binding (radioligand + membranes) and non-specific binding (radioligand + membranes + excess unlabeled antagonist).[6]

-

Equilibration: Allow the reaction to reach equilibrium, typically for 60-90 minutes at a controlled temperature (e.g., 30-37°C).[6]

-

Separation: Rapidly terminate the reaction by vacuum filtering the contents of each well through glass fiber filters. The filters trap the membranes with the bound radioligand.[6]

-

Washing: Quickly wash the filters with ice-cold buffer to remove any unbound radioligand.

-

Quantification: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity (counts per minute, CPM) using a scintillation counter.

-

Data Analysis:

-

Calculate specific binding: Total Binding (CPM) - Non-specific Binding (CPM).

-

Plot the percentage of specific binding against the log concentration of the test compound to generate a competition curve.

-

Fit the curve using non-linear regression to determine the IC50 value (the concentration of test compound that inhibits 50% of specific radioligand binding).

-

Convert the IC50 to a Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.[6]

-

References

- 1. Intrinsic sympathomimetic activity of beta-adrenoceptor blocking agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Comparison of pharmacokinetic properties of beta-adrenoceptor blocking drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Radioligand Binding to Quantify Adrenergic Receptor Expression in the Heart - PMC [pmc.ncbi.nlm.nih.gov]

- 4. bmglabtech.com [bmglabtech.com]

- 5. kup.at [kup.at]

- 6. giffordbioscience.com [giffordbioscience.com]

- 7. Comparison of the affinity of β-blockers for two states of the β1-adrenoceptor in ferret ventricular myocardium - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. derangedphysiology.com [derangedphysiology.com]

- 10. Pharmacokinetic variability of beta‐adrenergic blocking agents used in cardiology - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Radioligand binding assay of β-adrenoceptor on human intact lymphocytes [inis.iaea.org]

- 13. researchgate.net [researchgate.net]

Methodological & Application

Application Notes and Protocols for the Preparation of Esmolol Hydrochloride Solution for In Vivo Studies

For Researchers, Scientists, and Drug Development Professionals

Introduction

Esmolol hydrochloride is an ultra-short-acting, cardioselective beta-1 adrenergic receptor antagonist.[1][2] Its rapid onset and short half-life of approximately 9 minutes make it a valuable tool in clinical and preclinical settings for the acute management of cardiovascular conditions.[3][4][5] In in vivo research, esmolol is frequently used to study its effects on supraventricular tachycardia, perioperative hypertension, and myocardial function.[6][7][8]

These application notes provide a detailed protocol for the preparation of esmolol hydrochloride solutions for intravenous administration in in vivo studies, ensuring solution stability, appropriate physiological pH, and osmolarity for safe and effective delivery.

Physicochemical Properties of Esmolol Hydrochloride

Esmolol hydrochloride is a white to off-white crystalline powder.[3][5] It is very soluble in water and freely soluble in alcohol.[3][9] This high aqueous solubility simplifies the preparation of solutions for parenteral administration.

Table 1: Physicochemical Properties of Esmolol Hydrochloride

| Property | Value | References |

| Molecular Formula | C₁₆H₂₆ClNO₄ | [9] |

| Molecular Weight | 331.8 g/mol | [9] |

| Appearance | White to off-white crystalline powder | [3][5] |

| Solubility in Water | Very soluble | [3][9][10] |

| Solubility in Ethanol | Freely soluble | [3][9] |

| pKa | 9.5 | [11] |

| Partition Coefficient (octanol/water) at pH 7.0 | 0.42 | [3][5] |

Formulation Parameters for In Vivo Administration

For intravenous administration, the esmolol hydrochloride solution must be sterile, isotonic, and have a pH within a physiologically acceptable range to prevent irritation and ensure drug stability. Commercially available formulations provide a good reference for preparing solutions for research purposes.

Table 2: Key Formulation Parameters for Esmolol Hydrochloride Injection

| Parameter | Recommended Range/Value | References |

| Concentration | 10 mg/mL - 20 mg/mL | [4][6][12] |

| pH | 4.5 - 5.5 | [5][6][13] |

| Osmolarity | ~312 mOsmol/L (iso-osmotic) | [4][12][13] |

| Vehicle | Water for Injection, 0.9% Sodium Chloride, 5% Dextrose | [14][15][16] |

Experimental Protocol: Preparation of Esmolol Hydrochloride Solution (10 mg/mL) for Intravenous Injection

This protocol details the preparation of a 100 mL stock solution of esmolol hydrochloride at a concentration of 10 mg/mL, suitable for intravenous infusion in animal models such as rats.[8]

Materials:

-

Esmolol hydrochloride powder (≥98% purity)

-

Sterile Water for Injection (WFI)

-

Sterile 0.9% Sodium Chloride solution

-

Sodium Acetate Trihydrate

-

Glacial Acetic Acid

-

Sodium Hydroxide (1N solution, for pH adjustment)

-

Hydrochloric Acid (1N solution, for pH adjustment)

-

Sterile 0.22 µm syringe filters

-

Sterile vials or infusion bags

-

Calibrated analytical balance

-

pH meter

-

Sterile graduated cylinders and beakers

-

Magnetic stirrer and stir bar

Procedure:

-

Calculate Required Amounts:

-

For a 100 mL solution at 10 mg/mL, weigh 1.0 g of esmolol hydrochloride powder.

-

To prepare the buffer, a common approach is to use an acetate buffer. For a pH of approximately 5.0, you can start with concentrations similar to commercial formulations, for example, 2.8 mg/mL Sodium Acetate Trihydrate and 0.546 mg/mL Glacial Acetic Acid.[5]

-

-

Buffer Preparation:

-

In a sterile beaker, dissolve 280 mg of Sodium Acetate Trihydrate and 54.6 mg of Glacial Acetic Acid in approximately 80 mL of WFI.

-

Stir gently with a sterile magnetic stir bar until fully dissolved.

-

-

Dissolving Esmolol Hydrochloride:

-

pH Adjustment:

-

Volume Adjustment and Osmolarity:

-

Once the desired pH is achieved, transfer the solution to a 100 mL sterile graduated cylinder.

-

Add sterile 0.9% Sodium Chloride solution to bring the final volume to 100 mL. This will help in achieving an iso-osmotic solution.[17]

-

Mix the final solution thoroughly.

-

-

Sterilization:

-

Sterilize the final solution by filtering it through a sterile 0.22 µm syringe filter into a sterile vial or infusion bag.

-

Seal the container immediately.

-

-

Storage and Stability:

-

Store the prepared solution at controlled room temperature (15-30°C) or refrigerated (2-8°C).[18][19] Do not freeze.

-

Esmolol hydrochloride solutions in various intravenous fluids are stable for at least 24 hours at room temperature.[14][15][16] It is recommended to use the freshly prepared solution, and for storage beyond 24 hours, stability should be verified.

-

Experimental Workflow

Caption: Experimental workflow for esmolol hydrochloride solution preparation.

Mechanism of Action and Signaling Pathway

Esmolol is a selective antagonist of beta-1 adrenergic receptors, which are primarily located in the cardiac muscle.[1][20] These receptors are G-protein coupled receptors that, when activated by catecholamines like epinephrine and norepinephrine, initiate a signaling cascade that increases heart rate, contractility, and conduction velocity.[1] By blocking these receptors, esmolol attenuates the effects of sympathetic stimulation on the heart.[21]

References

- 1. What is the mechanism of Esmolol Hydrochloride? [synapse.patsnap.com]

- 2. researchgate.net [researchgate.net]

- 3. Esmolol hydrochloride | 81161-17-3 [chemicalbook.com]

- 4. DailyMed - ESMOLOL HYDROCHLORIDE IN SODIUM CHLORIDE injection [dailymed.nlm.nih.gov]

- 5. Esmolol Hydrochloride Injection [dailymed.nlm.nih.gov]

- 6. medicines.org.uk [medicines.org.uk]

- 7. accessdata.fda.gov [accessdata.fda.gov]

- 8. Infusion of the beta-adrenergic blocker esmolol attenuates myocardial dysfunction in septic rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. mehtaapi.com [mehtaapi.com]

- 10. Esmolol | C16H25NO4 | CID 59768 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. derangedphysiology.com [derangedphysiology.com]

- 12. globalrph.com [globalrph.com]

- 13. publications.ashp.org [publications.ashp.org]

- 14. Stability of esmolol hydrochloride in intravenous solutions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. academic.oup.com [academic.oup.com]

- 16. academic.oup.com [academic.oup.com]

- 17. Esmolol HCL 10 mg/mL Injection 10mL Single Dose Vial [dailymed.nlm.nih.gov]

- 18. Esmolol Hydrochloride | C16H26ClNO4 | CID 104769 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 19. ≥98% (HPLC), β1 adrenoceptor antagonist , solid | Sigma-Aldrich [sigmaaldrich.com]

- 20. Esmolol - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 21. Esmolol | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]

Application Notes and Protocols for Intravenous Administration of Esmolol in Rats

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the continuous intravenous (IV) administration of Esmolol in rats, a common practice in cardiovascular research. Esmolol, a cardioselective beta-1 adrenergic receptor blocker with a rapid onset and short duration of action, is frequently used to study its effects on heart rate, blood pressure, and cardiac function in various experimental models.[1][2]

Mechanism of Action

Esmolol is a class II antiarrhythmic agent that competitively blocks beta-1 adrenergic receptors, primarily located in the heart muscle.[3] This action inhibits the effects of catecholamines like epinephrine and norepinephrine, leading to a decrease in heart rate (negative chronotropy), reduced myocardial contractility (negative inotropy), and slowed atrioventricular conduction.[1][3] At higher doses, some beta-2 adrenergic blockade may occur.[3] Esmolol's ultrashort half-life of approximately 9 minutes is due to rapid hydrolysis by red blood cell esterases, allowing for precise control of its effects.[4]

Data Presentation

Pharmacokinetic and Pharmacodynamic Parameters of Esmolol

| Parameter | Value | Species | Notes |

| Dosage Range (IV Infusion) | 10 - 20 mg/kg/hr (approx. 167 - 333 µg/kg/min) | Rat | Effective in sepsis models. |

| 300 µg/kg/min | Rat | Used in studies with spontaneously hypertensive rats. | |

| Half-life (elimination) | ~9 minutes | Human (similar in rats) | Rapidly metabolized by red blood cell esterases.[4] |

| Onset of Action | Within 60 seconds | Human | Steady-state is achieved within 5 minutes of infusion.[3] |

| Protein Binding | 55% | Human | The acid metabolite has 10% protein binding.[2] |

| Primary Therapeutic Effects | Decreased Heart Rate, Decreased Blood Pressure | Rat/Human |

Experimental Protocols